MS4078

Description

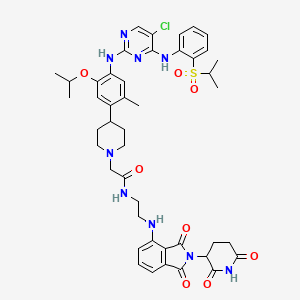

Structure

2D Structure

Properties

IUPAC Name |

2-[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]-2-methyl-5-propan-2-yloxyphenyl]piperidin-1-yl]-N-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H52ClN9O8S/c1-25(2)63-36-22-30(27(5)21-34(36)51-45-49-23-31(46)41(53-45)50-32-10-6-7-12-37(32)64(61,62)26(3)4)28-15-19-54(20-16-28)24-39(57)48-18-17-47-33-11-8-9-29-40(33)44(60)55(43(29)59)35-13-14-38(56)52-42(35)58/h6-12,21-23,25-26,28,35,47H,13-20,24H2,1-5H3,(H,48,57)(H,52,56,58)(H2,49,50,51,53) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYMGZLUKTNXEMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C2CCN(CC2)CC(=O)NCCNC3=CC=CC4=C3C(=O)N(C4=O)C5CCC(=O)NC5=O)OC(C)C)NC6=NC=C(C(=N6)NC7=CC=CC=C7S(=O)(=O)C(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H52ClN9O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

914.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

No Publicly Available Data on the Mechanism of Action of MS4078

Following a comprehensive search of publicly available scientific literature and databases, no information was found regarding a compound designated as MS4078. This includes a lack of data on its mechanism of action, preclinical studies, clinical trials, or any associated signaling pathways.

This absence of information suggests that this compound may be one of the following:

-

An internal compound code that has not yet been disclosed in public research forums or publications.

-

A research project that was discontinued at an early stage, prior to the generation of publishable data.

-

A compound in a very early phase of development, with data remaining confidential.

-

A potential typographical error in the compound designation.

Due to the unavailability of any data, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and visualizations, on the mechanism of action of this compound. Further clarification on the compound's designation may be necessary to retrieve any relevant information.

An In-depth Technical Guide to MS4078: A PROTAC Targeting Anaplastic Lymphoma Kinase (ALK)

For Researchers, Scientists, and Drug Development Professionals

Introduction

MS4078 is a potent and novel Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Anaplastic Lymphoma Kinase (ALK).[1][2] ALK is a receptor tyrosine kinase whose aberrant fusion proteins are oncogenic drivers in various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL).[3][4] While small molecule inhibitors of ALK have shown clinical efficacy, the emergence of drug resistance necessitates the development of alternative therapeutic strategies.[3] PROTACs like this compound offer a distinct mechanism of action by inducing the ubiquitination and subsequent proteasomal degradation of the target protein, thereby eliminating both its enzymatic and scaffolding functions.[4] This guide provides a comprehensive technical overview of this compound, including its mechanism of action, biological activity, and detailed experimental protocols.

Core Compound Details

| Property | Value |

| CAS Number | 2229036-62-6 |

| Molecular Formula | C45H52ClN9O8S |

| Molecular Weight | 914.47 g/mol |

| Target Protein | Anaplastic Lymphoma Kinase (ALK) |

| E3 Ligase Recruited | Cereblon (CRBN)[1][5][6] |

| ALK Binding Affinity (Kd) | 19 nM[5][7][8] |

Mechanism of Action

This compound is a heterobifunctional molecule composed of three key components: a ligand that binds to ALK, a ligand that recruits the E3 ubiquitin ligase Cereblon, and a linker connecting the two.[4] By simultaneously binding to both ALK and Cereblon, this compound forms a ternary complex that brings the E3 ligase in close proximity to the ALK protein. This proximity-induced interaction facilitates the transfer of ubiquitin from the E3 ligase complex to ALK. The polyubiquitinated ALK is then recognized and degraded by the 26S proteasome.[4] This process is catalytic, as this compound is released after inducing ubiquitination and can proceed to target another ALK molecule.

References

- 1. Proteolysis Targeting Chimeras (PROTACs) of Anaplastic Lymphoma Kinase (ALK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | ALK PROTAC | Probechem Biochemicals [probechem.com]

- 3. Induced protein degradation of anaplastic lymphoma kinase (ALK) by proteolysis targeting chimera (PROTAC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Proteolysis targeting chimeras (PROTACs) are emerging therapeutics for hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound|PROTAC (degrader) of ALK|CAS 2229036-62-6 [dcchemicals.com]

An In-depth Technical Guide to the Discovery of MS4078, an ALK-Targeting PROTAC Degrader

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical characterization of MS4078, a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Anaplastic Lymphoma Kinase (ALK).

Introduction: Targeting ALK in Cancer

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in cell growth and differentiation.[1] Chromosomal rearrangements resulting in the formation of oncogenic ALK fusion proteins, such as Nucleophosmin-ALK (NPM-ALK) and Echinoderm Microtubule-associated protein-like 4-ALK (EML4-ALK), are key drivers in several human cancers, including anaplastic large-cell lymphoma and non-small cell lung cancer (NSCLC).[1][2]

While small-molecule ALK kinase inhibitors have shown clinical efficacy, the majority of patients eventually develop resistance.[2] This has driven the need for therapeutic strategies with novel mechanisms of action.[2][3] The PROTAC technology offers a compelling alternative by hijacking the cell's natural protein disposal system to eliminate the target protein entirely, rather than just inhibiting its enzymatic activity.[2]

This compound was developed as a heterobifunctional small molecule that links an ALK-binding moiety to a ligand for an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of ALK fusion proteins.[2]

Mechanism of Action of this compound

This compound operates via the PROTAC mechanism, forming a ternary complex between the target ALK fusion protein and the Cereblon (CRBN) E3 ubiquitin ligase. This proximity induces the poly-ubiquitination of ALK, marking it for degradation by the 26S proteasome. The degradation of ALK effectively shuts down its downstream signaling pathways, such as the STAT3 pathway, leading to the inhibition of cancer cell proliferation.[2][4] The degradation process is confirmed to be both Cereblon and proteasome-dependent.[2][5][6]

References

- 1. immune-system-research.com [immune-system-research.com]

- 2. Proteolysis Targeting Chimeras (PROTACs) of Anaplastic Lymphoma Kinase (ALK) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Proteolysis Targeting Chimeras (PROTACs) of Anaplastic Lymphoma Kinase (ALK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. medkoo.com [medkoo.com]

An In-depth Technical Guide to MS4078-Mediated Cereblon-Dependent Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

MS4078 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Anaplastic Lymphoma Kinase (ALK) fusion proteins, which are key drivers in several cancers, including non-small cell lung cancer and anaplastic large-cell lymphoma. This document provides a comprehensive technical overview of the mechanism, quantitative cellular effects, and experimental methodologies associated with this compound. By hijacking the cell's natural protein disposal machinery, specifically the Cereblon (CRBN) E3 ubiquitin ligase complex, this compound offers a powerful therapeutic modality to eliminate oncogenic ALK proteins.

Core Mechanism of Action

This compound is a heterobifunctional molecule, meaning it possesses two distinct domains connected by a chemical linker. One domain binds to the target protein, ALK, while the other binds to Cereblon, a substrate receptor for the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex.[1][2] This dual binding induces the formation of a ternary complex between ALK and the Cereblon E3 ligase machinery.[2]

Within this proximity, the E3 ligase facilitates the transfer of ubiquitin molecules to the ALK protein. The resulting polyubiquitinated ALK is then recognized and degraded by the 26S proteasome, leading to a significant reduction in total ALK protein levels and subsequent inhibition of downstream signaling pathways, such as the STAT3 pathway.[3][4] The degradation of ALK by this compound has been shown to be dependent on both Cereblon and a functional proteasome.[4][5]

dot graph "MS4078_Mechanism_of_Action" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", maxwidth="760px"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#202124"];

subgraph "cluster_PROTAC" { label="this compound (PROTAC)"; bgcolor="#FFFFFF"; this compound [label="this compound", fillcolor="#FBBC05"]; ALK_ligand [label="ALK Ligand", fillcolor="#4285F4"]; Linker [label="Linker", fillcolor="#34A853"]; CRBN_ligand [label="Cereblon Ligand", fillcolor="#EA4335"]; ALK_ligand -> Linker -> CRBN_ligand [style=invis]; }

subgraph "cluster_Target" { label="Target Protein"; bgcolor="#FFFFFF"; ALK [label="ALK Fusion Protein\n(e.g., NPM-ALK, EML4-ALK)", fillcolor="#4285F4", shape=ellipse]; }

subgraph "cluster_E3" { label="E3 Ubiquitin Ligase Complex"; bgcolor="#FFFFFF"; CRBN [label="Cereblon (CRBN)", fillcolor="#EA4335", shape=ellipse]; DDB1 [label="DDB1", fillcolor="#5F6368", fontcolor="#FFFFFF", shape=ellipse]; CUL4A [label="CUL4A", fillcolor="#5F6368", fontcolor="#FFFFFF", shape=ellipse]; RBX1 [label="RBX1", fillcolor="#5F6368", fontcolor="#FFFFFF", shape=ellipse]; CRBN -> DDB1 -> CUL4A -> RBX1 [style=invis]; }

subgraph "cluster_Degradation" { label="Ubiquitin-Proteasome System"; bgcolor="#FFFFFF"; Ub [label="Ubiquitin", fillcolor="#FBBC05", shape=septagon]; Proteasome [label="26S Proteasome", fillcolor="#202124", fontcolor="#FFFFFF", shape=cylinder]; }

// Relationships this compound -> ALK [label="Binds to ALK"]; this compound -> CRBN [label="Recruits CRBN"]; ALK -> CRBN [style=dashed, arrowhead=none, label="Ternary Complex Formation"]; CRBN -> Ub [label="Ubiquitination"]; Ub -> ALK [label="Tags ALK for Degradation"]; ALK -> Proteasome [label="Degradation"]; Proteasome -> "Degraded Peptides" [label="Results in"];

"Degraded Peptides" [shape=plaintext]; } Caption: Mechanism of this compound-induced ALK degradation.

Quantitative Data Presentation

The efficacy of this compound has been quantified in various cellular assays, primarily in the SU-DHL-1 anaplastic large-cell lymphoma and NCI-H2228 non-small cell lung cancer cell lines. The key parameters measured include the half-maximal degradation concentration (DC50), the half-maximal inhibitory concentration (IC50) for cell proliferation, and the binding affinity (Kd).

| Parameter | Cell Line | Target Protein | Value | Treatment Time | Reference |

| DC50 | SU-DHL-1 | NPM-ALK | 11 ± 2 nM | 16 hours | [3][6] |

| DC50 | NCI-H2228 | EML4-ALK | 59 ± 16 nM | 16 hours | [3][6] |

| IC50 | SU-DHL-1 | - | 33 ± 1 nM | 3 days | [3][6] |

| Kd | - | ALK | 19 ± 3 nM | N/A | [4][7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are composite protocols for key assays used to characterize this compound, based on published information and standard laboratory practices.

Cell Viability Assay (CCK-8 or MTT)

This assay determines the effect of this compound on the proliferation of cancer cell lines.

-

Cell Seeding: Plate SU-DHL-1 or NCI-H2228 cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) or MTT solution to each well.

-

Incubation: Incubate for 1-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blotting for ALK Degradation and STAT3 Phosphorylation

This method is used to quantify the levels of ALK and phosphorylated STAT3 (a downstream effector) following treatment with this compound.

-

Cell Treatment: Seed cells in 6-well plates and treat with varying concentrations of this compound for the desired time (e.g., 16 hours).

-

Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an 8-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against ALK, phospho-STAT3 (Tyr705), total STAT3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control to determine the DC50 value.

Washout Experiment

This experiment assesses the reversibility of this compound-mediated ALK degradation.

-

Initial Treatment: Treat cells with a concentration of this compound known to induce significant degradation (e.g., 100 nM) for a short duration (e.g., 2-4 hours).

-

Washout: Remove the medium containing this compound, wash the cells three times with sterile PBS, and then add fresh, compound-free medium.

-

Time-Course Collection: Harvest cells at various time points after the washout (e.g., 0, 4, 8, 16, 24 hours).

-

Western Blot Analysis: Analyze the levels of ALK protein at each time point by Western blotting as described above to observe the rate of protein re-synthesis.

dot digraph "Washout_Experiment_Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4", maxwidth="760px"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#202124"];

start [label="Start: Cells in Culture", shape=ellipse, fillcolor="#FFFFFF"]; treatment [label="Treat with this compound\n(e.g., 100 nM for 2-4h)", fillcolor="#4285F4"]; washout [label="Washout:\nRemove this compound, wash with PBS,\nadd fresh medium", fillcolor="#FBBC05"]; timepoints [label="Collect Cells at Various Time Points\n(0h, 4h, 8h, 16h, 24h)", fillcolor="#34A853"]; western_blot [label="Western Blot Analysis for ALK Protein Levels", fillcolor="#EA4335"]; analysis [label="Analyze ALK Protein Recovery Over Time", shape=ellipse, fillcolor="#FFFFFF"];

start -> treatment; treatment -> washout; washout -> timepoints; timepoints -> western_blot; western_blot -> analysis; } Caption: Workflow for a washout experiment.

Signaling Pathway and Logical Relationships

The degradation of ALK by this compound has a direct impact on downstream signaling pathways that are critical for cancer cell survival and proliferation. The primary pathway affected is the JAK/STAT pathway, where ALK phosphorylation and activation of STAT3 are inhibited.

dot digraph "ALK_Signaling_Pathway_Inhibition" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4", maxwidth="760px"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#202124"];

This compound [label="this compound", fillcolor="#FBBC05"]; ALK [label="Oncogenic ALK\nFusion Protein", fillcolor="#4285F4"]; pALK [label="Phosphorylated ALK\n(Active)", fillcolor="#4285F4"]; STAT3 [label="STAT3", fillcolor="#34A853"]; pSTAT3 [label="Phosphorylated STAT3\n(Active)", fillcolor="#34A853"]; Gene_Expression [label="Pro-survival and Proliferative\nGene Expression", fillcolor="#EA4335"]; Cell_Survival [label="Cancer Cell Survival\nand Proliferation", shape=ellipse, fillcolor="#EA4335"]; Degradation [label="Proteasomal Degradation", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];

ALK -> pALK [label="Autophosphorylation"]; pALK -> STAT3 [label="Phosphorylates"]; STAT3 -> pSTAT3; pSTAT3 -> Gene_Expression [label="Promotes"]; Gene_Expression -> Cell_Survival [label="Leads to"]; this compound -> ALK [label="Induces Degradation", color="#EA4335", style=dashed, arrowhead=tee]; ALK -> Degradation [style=dashed, arrowhead=open]; } Caption: Inhibition of ALK signaling by this compound.

Off-Target Effects and Selectivity

While this compound is designed to be selective for ALK, the use of a Cereblon ligand can potentially lead to the degradation of other proteins, known as off-target effects. Studies have shown that pomalidomide-based PROTACs, such as this compound, can induce the degradation of certain zinc-finger (ZF) proteins.[8] For example, this compound has been reported to cause the degradation of ZFP91.[8] Comprehensive proteomic studies are essential to fully characterize the selectivity profile of this compound and identify any potential off-target liabilities.

Conclusion

This compound represents a promising therapeutic agent that effectively induces the degradation of oncogenic ALK fusion proteins through a Cereblon-dependent mechanism. Its potent and selective activity in cancer cell lines highlights the potential of the PROTAC technology to target previously challenging oncoproteins. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of targeted protein degradation and cancer drug development. Further investigation into its in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and a complete off-target profile will be crucial for its clinical translation.

References

- 1. This compound | Ligand for E3 Ligase | ALK | TargetMol [targetmol.com]

- 2. biorxiv.org [biorxiv.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Proteolysis Targeting Chimeras (PROTACs) of Anaplastic Lymphoma Kinase (ALK) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. medkoo.com [medkoo.com]

- 8. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]

The Role of MS4078 in ALK-Positive Cancers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anaplastic Lymphoma Kinase (ALK) has emerged as a critical therapeutic target in various malignancies, most notably in non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL). The development of ALK tyrosine kinase inhibitors (TKIs) has significantly improved patient outcomes; however, the emergence of drug resistance remains a substantial clinical challenge. MS4078 represents a novel therapeutic strategy, operating as a Proteolysis Targeting Chimera (PROTAC) to induce the degradation of ALK fusion proteins. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, preclinical efficacy in ALK-positive cancer models, and the experimental methodologies underpinning its evaluation.

Introduction to ALK-Positive Cancers and the PROTAC Approach

ALK is a receptor tyrosine kinase that plays a role in brain development.[1] In several cancers, chromosomal rearrangements lead to the formation of fusion genes, such as NPM-ALK in ALCL and EML4-ALK in NSCLC, resulting in constitutively active ALK signaling.[1][2] This aberrant signaling drives oncogenesis by activating downstream pathways including the PI3K/AKT, MAPK/ERK, and STAT3 pathways, which promote cancer cell growth, survival, and metastasis.[1][3]

While ALK TKIs have shown clinical efficacy, their long-term benefit is often limited by the development of resistance. The PROTAC technology offers an alternative therapeutic modality. PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system.[4] They consist of a ligand that binds the target protein (in this case, ALK), a linker, and a ligand for an E3 ubiquitin ligase. This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[4]

This compound: A Novel ALK Degrader

This compound is a PROTAC designed to target ALK for degradation.[5] It is synthesized by linking the ALK inhibitor ceritinib to a ligand for the E3 ubiquitin ligase cereblon (CRBN).[5] This design allows this compound to specifically recruit ALK fusion proteins to the CRL4-CRBN E3 ligase complex, leading to their ubiquitination and subsequent proteasomal degradation.[4][5]

Mechanism of Action

The mechanism of this compound involves the formation of a ternary complex between the ALK fusion protein, this compound, and the CRL4-CRBN E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin from the E3 ligase to the ALK protein. The polyubiquitinated ALK is then recognized and degraded by the 26S proteasome.[4][5] This degradation is dependent on both cereblon and the proteasome.[5]

Preclinical Efficacy of this compound

The preclinical activity of this compound has been evaluated in both in vitro and in vivo models of ALK-positive cancers.

In Vitro Studies

This compound has demonstrated potent and specific degradation of ALK fusion proteins in a concentration-dependent manner in various cancer cell lines.[1][5] This degradation leads to the inhibition of downstream signaling pathways and a reduction in cell viability.[1]

Table 1: In Vitro Activity of this compound in ALK-Positive Cancer Cell Lines

| Cell Line | Cancer Type | ALK Fusion | Metric | Value (nM) | Reference |

| SU-DHL-1 | Anaplastic Large Cell Lymphoma | NPM-ALK | DC₅₀ | 11 ± 2 | [1] |

| SU-DHL-1 | Anaplastic Large Cell Lymphoma | NPM-ALK | IC₅₀ | 33 ± 1 | [1] |

| NCI-H2228 | Non-Small Cell Lung Cancer | EML4-ALK | DC₅₀ | 59 ± 16 | [1] |

DC₅₀: 50% degradation concentration; IC₅₀: 50% inhibitory concentration.

Furthermore, this compound effectively inhibits the auto-phosphorylation of ALK and the phosphorylation of its downstream effector, STAT3, in a concentration-dependent manner in both SU-DHL-1 and NCI-H2228 cells.[6] At a concentration of 100 nM, this compound achieves over 90% inhibition of both ALK Y1507 and STAT3 Y705 phosphorylation.[6]

A recent study has also explored a targeted delivery system for this compound using human heavy chain ferritin (HFN) nanocages (HFN@this compound).[7] This formulation led to a 2.7-2.8 times reduction in IC₅₀ values compared to free this compound in vitro.[7]

In Vivo Studies

This compound has demonstrated good plasma exposure in a mouse pharmacokinetic study, making it suitable for in vivo efficacy studies.[5] A single intraperitoneal injection of this compound resulted in a maximum plasma concentration of 3,000 nM at 2 hours post-dosing, and the plasma level remained at 340 nM at 12 hours post-dosing, which is approximately 10-fold higher than its anti-proliferative IC₅₀ value in SU-DHL-1 cells.[5]

More recently, the HFN@this compound nanocage formulation was shown to substantially reduce tumor volume and prolong survival in in vivo models of ALK-positive NSCLC with negligible systemic toxicity.[7] This delivery system also significantly decreased the expression levels of ALK, p-ALK, p-AKT, and p-ERK in NCI-H2228 and NCI-H3122 cell lines.[7]

Table 2: In Vivo Data for this compound Formulations

| Formulation | Model | Key Findings | Reference |

| This compound | Mouse Pharmacokinetic Study | Good plasma exposure over 12 hours. Cmax of 3,000 nM at 2h post-injection. | [5] |

| HFN@this compound | ALK-positive NSCLC xenograft | Substantially reduced tumor volume, prolonged survival, negligible systemic toxicity. | [7] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate ALK-positive cancer cells (e.g., SU-DHL-1, NCI-H2228) in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound or a vehicle control for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Western Blot for Protein Degradation and Signaling

This technique is used to detect and quantify the levels of specific proteins.

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for ALK, p-ALK, STAT3, p-STAT3, and a loading control (e.g., GAPDH or β-actin).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative protein levels and calculate the DC₅₀ value.

In Vivo Xenograft Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

-

Cell Implantation: Subcutaneously inject ALK-positive cancer cells into the flank of immunodeficient mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Treatment: Randomize the mice into treatment and control groups. Administer this compound (or a vehicle control) via a specified route (e.g., intraperitoneal injection) and schedule.

-

Monitoring: Monitor tumor volume and body weight regularly.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot, immunohistochemistry).

-

Data Analysis: Analyze tumor growth inhibition and survival data.

Clinical Perspective

As of the current date, there are no registered clinical trials for this compound. The development of PROTACs is a rapidly advancing field, with several molecules targeting other proteins currently in clinical evaluation. The promising preclinical data for this compound, particularly its ability to induce degradation of ALK and overcome potential resistance mechanisms, suggests its potential for further development as a therapeutic for ALK-positive cancers.

Conclusion

This compound is a potent and specific PROTAC degrader of ALK fusion proteins. Its mechanism of action, which leverages the cell's ubiquitin-proteasome system, offers a distinct advantage over traditional kinase inhibition. Preclinical studies have demonstrated its ability to induce robust degradation of ALK, inhibit downstream signaling, and suppress the growth of ALK-positive cancer cells both in vitro and in vivo. While clinical data is not yet available, this compound represents a promising therapeutic candidate for the treatment of ALK-driven malignancies, with the potential to address the challenge of acquired resistance to existing ALK inhibitors. Further investigation, particularly in advanced in vivo models and eventually in clinical settings, is warranted to fully elucidate its therapeutic potential.

References

- 1. Proteolysis Targeting Chimeras (PROTACs) of Anaplastic Lymphoma Kinase (ALK) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proteolysis Targeting Chimeras (PROTACs) of Anaplastic Lymphoma Kinase (ALK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. texaschildrens.org [texaschildrens.org]

- 5. merckmillipore.com [merckmillipore.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Precision targeting of ALK-positive lung cancer: Engineering HFN@this compound nanocages for optimized PROTAC delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

MS4078: A Technical Guide for Non-Small Cell Lung Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

MS4078 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Anaplastic Lymphoma Kinase (ALK), a key oncogenic driver in a subset of non-small cell lung cancer (NSCLC). This document provides a comprehensive technical overview of this compound, including its mechanism of action, key quantitative data from preclinical studies, detailed experimental protocols, and visualizations of relevant biological pathways and workflows. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals investigating novel therapeutic strategies for ALK-positive NSCLC.

Introduction

Anaplastic Lymphoma Kinase (ALK) gene rearrangements are present in approximately 3-5% of non-small cell lung cancer (NSCLC) cases, leading to the expression of oncogenic ALK fusion proteins that drive tumor growth and survival. While ALK tyrosine kinase inhibitors (TKIs) have shown significant clinical benefit, the emergence of resistance mutations often limits their long-term efficacy.

This compound is a novel heterobifunctional molecule that offers an alternative therapeutic strategy by co-opting the cell's natural protein disposal system to eliminate the ALK fusion protein. As a PROTAC, this compound consists of a ligand that binds to the ALK protein, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This ternary complex formation facilitates the ubiquitination and subsequent proteasomal degradation of the ALK protein, leading to the inhibition of downstream signaling pathways and suppression of tumor cell growth.

Mechanism of Action

This compound functions by inducing the selective degradation of ALK fusion proteins. The molecule simultaneously binds to the ALK protein and the Cereblon E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the ALK protein, marking it for degradation by the 26S proteasome. This event-driven mechanism allows for the catalytic degradation of multiple ALK protein molecules by a single this compound molecule.[1][2][3]

Figure 1: Mechanism of this compound-induced ALK degradation.

Quantitative Data

Preclinical studies have demonstrated the potent activity of this compound in ALK-positive NSCLC cell lines. The following tables summarize the key quantitative data.

| Parameter | Cell Line | Value | Reference |

| Binding Affinity (Kd) | - | 19 nM | [3] |

| DC50 (ALK Degradation) | NCI-H2228 | 59 ± 16 nM | [4][5] |

| IC50 (Cell Proliferation) | NCI-H2228 | Less sensitive than SU-DHL-1 (IC50 = 33 ± 1 nM) | [4][5] |

| Table 1: In Vitro Activity of this compound |

| Parameter | Details | Reference |

| Animal Model | Female CD-1 mice | [1] |

| Dosing | 10 mg/kg (oral gavage) | [1] |

| Blood Sampling | 0.25, 0.5, 1, 2, 4, 6, and 24 hours post-administration | [1] |

| Analysis | UHPLC-MS/MS | [1] |

| Table 2: Mouse Pharmacokinetic Study Parameters |

Signaling Pathways

Degradation of the ALK fusion protein by this compound leads to the inhibition of downstream signaling pathways critical for NSCLC cell proliferation and survival. These include the STAT3, PI3K/AKT, and RAS/MEK/ERK pathways.[6][7][8][9]

Figure 2: ALK signaling pathways inhibited by this compound.

Experimental Protocols

NCI-H2228 Cell Culture

The NCI-H2228 human NSCLC cell line, which harbors an EML4-ALK fusion, is a key in vitro model for studying this compound.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.[10]

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[10]

-

Subculturing:

-

Aspirate the culture medium.

-

Rinse the cell layer with phosphate-buffered saline (PBS).

-

Add Trypsin-EDTA solution and incubate at 37°C until cells detach.[10]

-

Neutralize trypsin with complete growth medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh medium and seed into new culture flasks at a 1:2 to 1:4 ratio.[10]

-

Change the medium every 2 to 3 days.[10]

-

Western Blot for ALK Degradation

This protocol is used to quantify the degradation of ALK and the phosphorylation status of its downstream effectors.

-

Cell Treatment: Seed NCI-H2228 cells and allow them to adhere overnight. Treat with varying concentrations of this compound or vehicle control (DMSO) for the desired time (e.g., 16 hours).

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer:

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Separate proteins on a polyacrylamide gel by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[11][12]

-

Incubate the membrane with primary antibodies (e.g., anti-ALK, anti-p-ALK, anti-STAT3, anti-p-STAT3, anti-AKT, anti-p-AKT, anti-ERK, anti-p-ERK, and a loading control like anti-β-actin or anti-GAPDH) overnight at 4°C.[11][13]

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[11][13]

-

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]

Cell Viability Assay (MTT/MTS Assay)

This assay measures the effect of this compound on the metabolic activity of NSCLC cells, which is an indicator of cell viability.

-

Cell Seeding: Seed NCI-H2228 cells in 96-well plates and allow them to attach overnight.

-

Compound Treatment: Treat cells with a serial dilution of this compound or vehicle control for a specified period (e.g., 72 hours).

-

Assay Procedure (Representative MTT Protocol):

-

Add MTT solution (e.g., 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[14]

-

Aspirate the medium containing MTT.

-

Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.[14]

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.[14]

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by non-linear regression analysis.

Experimental and Synthesis Workflows

The following diagrams illustrate the typical workflows for the in vitro evaluation and synthesis of a PROTAC like this compound.

Figure 3: In vitro evaluation workflow for this compound.

Figure 4: General synthesis workflow for a PROTAC molecule.

Conclusion

This compound represents a promising therapeutic agent for ALK-positive NSCLC by effectively inducing the degradation of the oncogenic ALK fusion protein. Its distinct mechanism of action offers the potential to overcome resistance to traditional ALK inhibitors. The data and protocols presented in this guide provide a solid foundation for further research into the preclinical and potential clinical applications of this compound and other ALK-targeting PROTACs in the treatment of non-small cell lung cancer. Further optimization of its delivery, as demonstrated with HFN@this compound nanocages, may further enhance its therapeutic index.[1]

References

- 1. PROTAC Enabling Formulation In Vivo: Implications of the Polymeric Carrier Eudragit E PO - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 3. cy5-amine.com [cy5-amine.com]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Targeting ALK Rearrangements in NSCLC: Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Anaplastic Lymphoma Kinase (ALK) Signaling in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ALK: a tyrosine kinase target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. unmc.edu [unmc.edu]

- 11. Western Blot Protocol | Proteintech Group [ptglab.com]

- 12. peakproteins.com [peakproteins.com]

- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Preclinical Studies of MS4078: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MS4078 is a potent and selective degrader of anaplastic lymphoma kinase (ALK) protein. It functions as a Proteolysis Targeting Chimera (PROTAC), a novel therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. This technical guide provides a comprehensive overview of the preclinical data available for this compound, focusing on its mechanism of action, in vitro and in vivo activities, and the experimental methodologies used for its evaluation.

Core Concepts: PROTAC Mechanism of Action

This compound is a heterobifunctional molecule composed of a ligand that binds to the ALK protein, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. By simultaneously binding to both ALK and Cereblon, this compound brings the E3 ligase in close proximity to the ALK protein, leading to its ubiquitination and subsequent degradation by the proteasome. This event-driven, catalytic mechanism allows for the elimination of the target protein, offering a distinct advantage over traditional inhibitors that only block the protein's function.

Figure 1: Mechanism of action of this compound.

Data Presentation

In Vitro Activity of this compound

The in vitro efficacy of this compound has been evaluated in various cancer cell lines harboring ALK fusions. The key parameters measured include binding affinity (Kd), the half-maximal inhibitory concentration for cell proliferation (IC50), and the half-maximal degradation concentration (DC50).

| Parameter | Cell Line | ALK Fusion Protein | Value (nM) | Citation |

| Binding Affinity (Kd) | - | ALK | 19 | [1] |

| IC50 (Proliferation) | SU-DHL-1 | NPM-ALK | 33 ± 1 | [1][2] |

| NCI-H2228 | EML4-ALK | Less Sensitive | [1] | |

| DC50 (Degradation) | SU-DHL-1 | NPM-ALK | 11 ± 2 (16h) | [1][2] |

| NCI-H2228 | EML4-ALK | 59 ± 16 (16h) | [1] |

In Vivo Pharmacokinetics of this compound in Mice

A pharmacokinetic study was conducted in mice to assess the in vivo properties of this compound.

| Parameter | Value | Citation |

| Dosing | 50 mg/kg | |

| Route of Administration | Intraperitoneal (IP) injection | |

| Maximum Plasma Concentration (Cmax) | 3,000 nM (at 2 hours) | |

| Plasma Concentration at 12 hours | 340 nM | |

| Tolerability | Well-tolerated with no clinical signs |

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is a standard method for assessing the effect of a compound on cell proliferation.

Materials:

-

SU-DHL-1 or NCI-H2228 cells

-

RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO).

-

Incubate the plate for 72 hours in a humidified incubator.

-

Add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.

Western Blotting for ALK Degradation

This protocol is used to quantify the degradation of ALK protein following treatment with this compound.

Materials:

-

SU-DHL-1 or NCI-H2228 cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-ALK, anti-p-ALK, anti-STAT3, anti-p-STAT3, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with various concentrations of this compound for the desired time (e.g., 16 hours).

-

Lyse the cells and quantify the protein concentration using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control like GAPDH to determine the DC50 value.

Mandatory Visualizations

ALK Downstream Signaling Pathways

Activated ALK can trigger multiple downstream signaling cascades that promote cell proliferation, survival, and differentiation. This compound-mediated degradation of ALK leads to the inhibition of these pathways.

Figure 2: Key ALK downstream signaling pathways inhibited by this compound.

Experimental Workflow for In Vivo Pharmacokinetic Study

The following diagram illustrates the typical workflow for conducting a pharmacokinetic study in a mouse model.

Figure 3: Workflow for a mouse pharmacokinetic study.

Conclusion

The preclinical data for this compound demonstrate its potential as a potent and selective degrader of ALK. It effectively induces the degradation of ALK fusion proteins in cancer cell lines, leading to the inhibition of downstream signaling and cell proliferation. The in vivo pharmacokinetic profile in mice suggests that this compound achieves plasma concentrations sufficient for biological activity and is well-tolerated. Further in vivo efficacy and toxicology studies are warranted to fully elucidate the therapeutic potential of this compound. This technical guide provides a foundational understanding of the preclinical characteristics of this compound for researchers and drug development professionals.

References

Methodological & Application

Application Notes and Protocols for MS4078 In Vitro Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Abstract

MS4078 is a potent and selective degrader of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase frequently implicated in the pathogenesis of various cancers, including non-small cell lung cancer and anaplastic large cell lymphoma. As a Proteolysis Targeting Chimera (PROTAC), this compound functions by inducing the ubiquitination and subsequent proteasomal degradation of ALK fusion proteins. This document provides detailed protocols for in vitro cell-based assays to characterize the activity of this compound, including a cell viability assay to determine its anti-proliferative effects. Additionally, it outlines the key signaling pathways affected by this compound and presents its performance data in relevant cancer cell lines.

Introduction

Anaplastic Lymphoma Kinase (ALK) has emerged as a critical therapeutic target in oncology. Chromosomal rearrangements involving the ALK gene can lead to the expression of oncogenic fusion proteins with constitutively active kinase domains. These fusion proteins drive tumor cell proliferation and survival through the activation of downstream signaling pathways. While small-molecule ALK inhibitors have shown clinical efficacy, the emergence of drug resistance necessitates the development of novel therapeutic strategies.

This compound is a PROTAC that offers an alternative mechanism of action to traditional kinase inhibitors. Instead of merely blocking the kinase activity, this compound hijacks the cell's natural protein disposal system to eliminate the ALK protein altogether. It achieves this by simultaneously binding to the ALK protein and an E3 ubiquitin ligase, facilitating the transfer of ubiquitin to ALK and marking it for degradation by the proteasome.[1][2] This degradation mechanism can lead to a more profound and durable inhibition of ALK signaling.

These application notes provide a framework for the in vitro evaluation of this compound, focusing on a common cell-based assay to measure its impact on cell viability.

Quantitative Data Summary

This compound has demonstrated potent activity in degrading ALK protein and inhibiting the proliferation of cancer cell lines expressing ALK fusion proteins. The following table summarizes the key in vitro performance metrics for this compound.

| Cell Line | Cancer Type | ALK Fusion Protein | Parameter | Value | Reference |

| SU-DHL-1 | Anaplastic Large Cell Lymphoma | NPM-ALK | IC50 (Proliferation) | 33 ± 1 nM | [3] |

| SU-DHL-1 | Anaplastic Large Cell Lymphoma | NPM-ALK | DC50 (Degradation) | 11 ± 2 nM | [3] |

| NCI-H2228 | Non-Small Cell Lung Cancer | EML4-ALK | IC50 (Proliferation) | Less sensitive than SU-DHL-1 | [3] |

| NCI-H2228 | Non-Small Cell Lung Cancer | EML4-ALK | DC50 (Degradation) | 59 ± 16 nM | [3] |

IC50: The half-maximal inhibitory concentration, representing the concentration of this compound required to inhibit cell proliferation by 50%. DC50: The half-maximal degradation concentration, representing the concentration of this compound required to degrade 50% of the target protein.

Signaling Pathway Perturbation

This compound-mediated degradation of ALK protein leads to the shutdown of downstream signaling cascades that are crucial for cancer cell growth and survival. The primary pathway affected is the JAK-STAT pathway, with STAT3 being a key downstream effector.[3][4] Activated ALK phosphorylates and activates STAT3, which then translocates to the nucleus to regulate the transcription of genes involved in cell proliferation and apoptosis. By degrading ALK, this compound prevents STAT3 activation and its subsequent oncogenic signaling. Other important pathways downstream of ALK that are inhibited include the PI3K-AKT and MAPK-ERK pathways.[5][6]

Caption: this compound-mediated degradation of ALK and inhibition of downstream signaling pathways.

Experimental Protocols

Cell Viability Assay using CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is adapted from the Promega CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin and is suitable for determining the IC50 value of this compound in cancer cell lines.[7][8]

Materials:

-

Target cancer cell lines (e.g., SU-DHL-1, NCI-H2228)

-

Appropriate cell culture medium and supplements (e.g., RPMI-1640, FBS, penicillin-streptomycin)

-

This compound (stock solution prepared in DMSO)

-

Opaque-walled 96-well plates suitable for luminescence measurements

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Procedure:

-

Cell Seeding: a. Culture cells to a sufficient density for the experiment. b. Harvest and count the cells. c. Dilute the cells in culture medium to the desired seeding density (optimized for each cell line to ensure exponential growth during the assay period). d. Seed 100 µL of the cell suspension into each well of a 96-well opaque-walled plate. e. Include control wells containing medium without cells for background luminescence measurement. f. Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow cells to attach and resume growth.

-

Compound Treatment: a. Prepare a serial dilution of this compound in culture medium from the DMSO stock. Ensure the final DMSO concentration in the wells is consistent across all treatments and does not exceed a level toxic to the cells (typically ≤ 0.5%). b. Add the desired concentrations of this compound to the appropriate wells. Include a vehicle control (medium with the same final concentration of DMSO). c. Incubate the plate for the desired treatment period (e.g., 72 hours).[3]

-

CellTiter-Glo® Assay: a. Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[2] b. Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions. c. Add 100 µL of the CellTiter-Glo® Reagent to each well.[2] d. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[2] e. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[2]

-

Data Acquisition and Analysis: a. Measure the luminescence of each well using a luminometer. b. Subtract the average background luminescence (from wells with medium only) from all experimental wells. c. Normalize the data to the vehicle-treated control wells (representing 100% viability). d. Plot the normalized viability data against the logarithm of the this compound concentration. e. Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Caption: Experimental workflow for the this compound cell viability assay.

Conclusion

This compound represents a promising therapeutic agent that potently induces the degradation of oncogenic ALK fusion proteins. The protocols and data presented in these application notes provide a comprehensive guide for the in vitro characterization of this compound. The detailed cell viability assay protocol allows for the robust determination of its anti-proliferative activity, a critical step in the preclinical evaluation of this compound. Understanding the impact of this compound on ALK-driven signaling pathways is essential for elucidating its mechanism of action and identifying potential biomarkers of response.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. promega.com [promega.com]

- 3. Reactome | STAT3 nuclear events downstream of ALK signaling [reactome.org]

- 4. Phosphoproteomic analysis of anaplastic lymphoma kinase (ALK) downstream signaling pathways identifies signal transducer and activator of transcription 3 as a functional target of activated ALK in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 8. ch.promega.com [ch.promega.com]

Application Notes and Protocols for MS4078 in SU-DHL-1 Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

MS4078 is a potent and specific heterobifunctional small molecule known as a Proteolysis Targeting Chimera (PROTAC). It is designed to target Anaplastic Lymphoma Kinase (ALK) for degradation. The SU-DHL-1 cell line, derived from a patient with anaplastic large cell lymphoma (ALCL), is characterized by the t(2;5)(p23;q35) translocation, which results in the expression of the oncogenic nucleophosmin (NPM)-ALK fusion protein.[1][2] This makes SU-DHL-1 an ideal in vitro model system for studying the efficacy and mechanism of ALK-targeting therapeutics like this compound. These notes provide detailed protocols for utilizing this compound to study ALK degradation and its downstream effects in SU-DHL-1 cells.

Mechanism of Action of this compound

This compound functions as a molecular bridge, simultaneously binding to the NPM-ALK fusion protein and the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][3] This proximity induces the poly-ubiquitination of NPM-ALK, marking it for subsequent degradation by the 26S proteasome.[1] The degradation of NPM-ALK leads to the shutdown of its downstream signaling pathways, including the phosphorylation of STAT3, which ultimately inhibits cell proliferation and survival.[1][3]

References

Application Notes and Protocols for ALK Degradation using MS4078

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through mutations or chromosomal rearrangements, acts as an oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL).[1][2] While ALK inhibitors have shown clinical efficacy, the development of drug resistance remains a significant challenge.[3][4] MS4078 is a potent and specific Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of ALK, offering an alternative therapeutic strategy to overcome resistance.[3][4]

This compound is a heterobifunctional molecule that links a ligand for ALK with a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[5][6] This dual binding brings ALK into proximity with the E3 ligase, leading to the ubiquitination of ALK and its subsequent degradation by the proteasome.[3][7][8] This document provides detailed application notes and protocols for utilizing this compound to achieve optimal ALK degradation in a research setting.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound-mediated ALK degradation and its effect on cell proliferation.

| Cell Line | ALK Fusion Protein | DC50 (nM) | Treatment Time | Reference |

| SU-DHL-1 | NPM-ALK | 11 ± 2 | 16 hours | [6][7] |

| NCI-H2228 | EML4-ALK | 59 ± 16 | 16 hours | [6][7] |

| Table 1: Degradation Concentration (DC50) of this compound in different cell lines. |

| Cell Line | IC50 (nM) | Treatment Time | Reference |

| SU-DHL-1 | 33 ± 1 | 3 days | [6][9] |

| Table 2: Inhibitory Concentration (IC50) of this compound on cell proliferation. |

| Parameter | Value | Reference |

| Binding Affinity (Kd) to ALK | 19 nM | [5] |

| Table 3: Binding affinity of this compound to ALK. |

Signaling Pathways and Mechanism of Action

Experimental Protocols

The following protocols provide a framework for determining the optimal concentration of this compound for ALK degradation and assessing its cellular effects.

Protocol 1: Determination of ALK Degradation by Western Blot

This protocol outlines the steps to quantify the reduction of ALK protein levels upon treatment with this compound.

Materials:

-

ALK-positive cell lines (e.g., SU-DHL-1, NCI-H2228)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-ALK, anti-phospho-ALK, anti-STAT3, anti-phospho-STAT3, anti-GAPDH or anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

This compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 1 nM to 1000 nM.

-

Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Replace the medium in the wells with the medium containing this compound or vehicle.

-

Incubate for 16-24 hours at 37°C and 5% CO2.

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 15 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (protein lysate).

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration for all samples.

-

Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

-

-

Western Blotting:

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-ALK) overnight at 4°C, following the manufacturer's recommended dilution.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection and Analysis:

-

Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the ALK band intensity to the loading control (GAPDH or β-actin).

-

Calculate the percentage of ALK degradation relative to the vehicle control.

-

Plot the percentage of degradation against the this compound concentration to determine the DC50 value.

-

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is used to determine the effect of this compound on cell proliferation and to calculate the IC50 value.

Materials:

-

ALK-positive cell lines

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

DMSO (vehicle control)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

This compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range based on the known IC50 is 0.1 nM to 10 µM.

-

Include a vehicle control (DMSO).

-

Add the diluted this compound or vehicle to the wells.

-

Incubate for 72 hours at 37°C and 5% CO2.

-

-

MTT Addition:

-

Add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

-

Solubilization:

-

Add 100 µL of solubilization solution to each well.

-

Mix thoroughly to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (media only) from all readings.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the this compound concentration and use a non-linear regression model to determine the IC50 value.

-

Protocol 3: Confirmation of Proteasome- and Cereblon-Dependent Degradation

These experiments are crucial to confirm the mechanism of action of this compound.

A. Proteasome Inhibition:

-

Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours.

-

Add this compound at a concentration known to cause significant degradation (e.g., 100 nM) and co-incubate for 16 hours.

-

Perform Western blotting for ALK as described in Protocol 1.

-

Expected Outcome: Co-treatment with MG132 should rescue ALK from this compound-mediated degradation, indicating a proteasome-dependent mechanism.

B. Cereblon Knockdown:

-

Transfect cells with siRNA targeting Cereblon (CRBN) or a non-targeting control siRNA according to the manufacturer's protocol.

-

After 48-72 hours, confirm CRBN knockdown by Western blotting.

-

Treat the CRBN-knockdown and control cells with this compound (e.g., 100 nM) for 16 hours.

-

Perform Western blotting for ALK as described in Protocol 1.

-

Expected Outcome: Knockdown of CRBN should abrogate this compound-induced ALK degradation, confirming the requirement of this E3 ligase.

Concluding Remarks

This compound is a valuable research tool for studying the biological consequences of ALK degradation. The optimal concentration of this compound for ALK degradation is cell-line dependent, with DC50 values in the low nanomolar range. The provided protocols offer a comprehensive guide for researchers to effectively utilize this compound and investigate its mechanism of action and cellular effects. It is recommended to empirically determine the optimal conditions for each specific cell line and experimental setup.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medkoo.com [medkoo.com]

- 7. researchgate.net [researchgate.net]

- 8. selleckchem.com [selleckchem.com]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols: Measuring ALK Degradation by MS4078

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system.[1] Dysregulation of ALK signaling, often through chromosomal rearrangements, mutations, or amplification, is a known oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC), anaplastic large-cell lymphoma (ALCL), and neuroblastoma.[1][2][3] Constitutive activation of ALK fusion proteins leads to the activation of downstream signaling pathways such as RAS/MAPK, JAK/STAT, and PI3K/Akt, promoting cell proliferation, survival, and transformation.[2][4][5][6]

MS4078 is a potent and specific ALK degrader.[7][8][9] It functions as a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule that induces the degradation of a target protein.[10][11] this compound consists of a ligand that binds to ALK and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[7][8][12] This proximity induces the ubiquitination of ALK, marking it for degradation by the 26S proteasome.[10] This mechanism of action, which leads to the elimination of the ALK protein, offers a distinct therapeutic advantage over traditional kinase inhibitors that only block the enzyme's activity.[10]

These application notes provide detailed protocols for measuring the degradation of ALK protein induced by this compound in a laboratory setting. The described methods include traditional Western blotting for semi-quantitative analysis, advanced mass spectrometry for precise quantification, and cellular assays to assess the biological consequences of ALK degradation.

Signaling Pathways and Experimental Workflow

To effectively measure ALK degradation by this compound, it is crucial to understand the underlying biological processes and the experimental steps involved. The following diagrams illustrate the ALK signaling pathway and a general experimental workflow for assessing this compound-induced ALK degradation.

Figure 1. Simplified ALK Signaling Pathway.

References

- 1. HiBiT Protein Tagging Technology [be.promega.com]

- 2. biorxiv.org [biorxiv.org]

- 3. selvita.com [selvita.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. promega.com [promega.com]

- 7. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]

Application Notes: MS4078 for Inducing Apoptosis in Cancer Cells

References

- 1. immune-system-research.com [immune-system-research.com]

- 2. Proteolysis Targeting Chimeras (PROTACs) of Anaplastic Lymphoma Kinase (ALK) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | ALK PROTAC | Probechem Biochemicals [probechem.com]

- 6. medkoo.com [medkoo.com]

- 7. medchemexpress.com [medchemexpress.com]

Application Notes: In Vivo Administration of MS4078 in Mouse Models

Introduction

MS4078 is a heterobifunctional small molecule known as a Proteolysis Targeting Chimera (PROTAC). It is designed to selectively induce the degradation of Anaplastic Lymphoma Kinase (ALK), a protein implicated in the development of various cancers, including non-small-cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL).[1][2] this compound functions by hijacking the cell's natural protein disposal system. It forms a ternary complex with the ALK protein and the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination of ALK and its subsequent degradation by the proteasome.[2][3] This degradation-based mechanism offers a novel therapeutic strategy, particularly for overcoming resistance to traditional ALK inhibitors.[1][4] These notes provide an overview and detailed protocols for the in vivo administration of this compound in mouse models for pharmacokinetic and efficacy studies.

Mechanism of Action of this compound

This compound acts as a molecular bridge, simultaneously binding to the ALK protein and the CRBN E3 ligase. This proximity facilitates the transfer of ubiquitin molecules to the ALK protein. The polyubiquitinated ALK is then recognized and degraded by the 26S proteasome, leading to the depletion of cellular ALK levels and the inhibition of downstream oncogenic signaling pathways, such as STAT3 phosphorylation.[2][5]

Quantitative Data

The following tables summarize the key in vitro and in vivo quantitative data for this compound.

Table 1: In Vitro Activity of this compound

| Cell Line | Cancer Type | Target Protein | Parameter | Value (nM) | Reference |

|---|---|---|---|---|---|

| SU-DHL-1 | Anaplastic Large-Cell Lymphoma | NPM-ALK | DC₅₀ (16h) | 11 ± 2 | [5] |

| IC₅₀ (3 days) | 33 ± 1 | [2][5] |

| NCI-H2228 | Non-Small-Cell Lung Cancer | EML4-ALK | DC₅₀ (16h) | 59 ± 16 |[5] |

DC₅₀: 50% degradation concentration; IC₅₀: 50% inhibitory concentration.

Table 2: Pharmacokinetic Parameters of this compound in Mice (Single Dose)

| Parameter | Value | Conditions | Mouse Strain | Reference |

|---|---|---|---|---|

| Route of Administration | Intraperitoneal (IP) | 50 mg/kg single dose | Not Specified | [2] |

| Tₘₐₓ | 2 hours | [2] | ||

| Cₘₐₓ | ~3,000 nM | [2] | ||

| Plasma Concentration at 12h | ~340 nM | [2] | ||

| Route of Administration | Oral (gavage) | 10 mg/kg single dose in Kolliphor or citrate vehicle | CD-1 | [6] |

| Bioavailability | Very low exposure | [6] | ||

| Route of Administration | Intravenous (IV) | 0.5 mg/kg single dose in Kolliphor vehicle | CD-1 | [6] |

| Bioavailability | Very low exposure | | |[6] |

Tₘₐₓ: Time to reach maximum plasma concentration; Cₘₐₓ: Maximum plasma concentration.

Experimental Protocols

Protocol 1: In Vivo Formulation Preparation

Due to the physicochemical properties of PROTACs, appropriate formulation is critical for in vivo studies.[7][8] The following are two established methods for preparing this compound for administration.

Method A: Aqueous Formulation (for IP/IV) This formulation is suitable for intraperitoneal or intravenous administration.

-

Prepare a stock solution of this compound in fresh, anhydrous Dimethyl Sulfoxide (DMSO) at 100 mg/mL.[3]

-

To prepare a 1 mL working solution, take 50 µL of the 100 mg/mL DMSO stock solution.

-

Add 400 µL of PEG300 and mix thoroughly until the solution is clear.

-

Add 50 µL of Tween 80 and mix until the solution is clear.

-

Add 500 µL of sterile ddH₂O to bring the final volume to 1 mL and mix thoroughly.

-

The final formulation consists of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% H₂O.

-

This solution should be prepared fresh and used immediately for optimal results.[3]

Method B: Oil-Based Formulation (for IP/SC) This formulation is suitable for intraperitoneal or subcutaneous administration.

-

Prepare a stock solution of this compound in fresh, anhydrous DMSO (e.g., 16.6 mg/mL).[3]

-

To prepare a 1 mL working solution, take 50 µL of the 16.6 mg/mL DMSO stock solution.

-

Add 950 µL of sterile Corn Oil.

-

Mix thoroughly until a homogenous suspension is achieved.

-

The final formulation consists of 5% DMSO and 95% Corn Oil.

-

This mixed solution should be used immediately.[3]

Protocol 2: Mouse Pharmacokinetic (PK) Study

This protocol outlines a procedure to assess the pharmacokinetic profile of this compound following intraperitoneal injection.

-

Animals: Use female CD-1 mice (or other appropriate strain), 6-8 weeks old. Acclimate animals for at least one week before the experiment.[6]

-

Grouping: Divide mice into groups for each time point to facilitate terminal blood collection.

-

Formulation: Prepare this compound using Protocol 1, Method A to achieve a final dose of 50 mg/kg in a dosing volume of 5-10 mL/kg.[2][6]

-

Administration: Administer a single intraperitoneal (IP) injection of the this compound formulation.[2]

-

Blood Collection: Collect blood samples (e.g., via retro-orbital or cardiac puncture) at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-injection).[6]

-

Plasma Isolation: Process blood samples by centrifugation to isolate plasma and store at -80°C until analysis.

-

Analysis: Quantify the concentration of this compound in plasma samples using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.

-

Data Interpretation: Calculate key pharmacokinetic parameters such as Cₘₐₓ, Tₘₐₓ, area under the curve (AUC), and half-life (t₁/₂).

Protocol 3: Mouse Xenograft Tumor Model Efficacy Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model using ALK-positive cancer cells like SU-DHL-1 or NCI-H2228.[9][10]

-

Cell Culture: Culture SU-DHL-1 or NCI-H2228 cells under recommended conditions.

-

Animals: Use immunocompromised mice (e.g., BALB/c nude or NOD/SCID), 5-6 weeks old.[10]

-

Tumor Implantation: Subcutaneously inject 2-5 x 10⁶ cells suspended in a solution like Matrigel into the flank of each mouse.[9][10]

-

Tumor Monitoring: Monitor tumor growth using calipers. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and vehicle control groups.

-

Dosing Preparation: Prepare this compound formulation (e.g., 50 mg/kg) and a corresponding vehicle control using a suitable method from Protocol 1 .

-

Treatment: Administer this compound or vehicle via intraperitoneal (IP) injection daily for a specified period (e.g., 21 days).[10]

-

Data Collection: Measure tumor volume and mouse body weight 2-3 times per week. Monitor for any signs of toxicity.

-

Endpoint Analysis: At the end of the study, euthanize the mice. Excise, weigh, and photograph the tumors. Tumor samples can be flash-frozen for western blot analysis (to confirm ALK degradation) or fixed for immunohistochemistry (IHC).

-

Statistical Analysis: Analyze the differences in tumor growth between the treatment and vehicle groups to determine statistical significance.

References

- 1. Proteolysis Targeting Chimeras (PROTACs) of Anaplastic Lymphoma Kinase (ALK) - PubMed [pubmed.ncbi.nlm.nih.gov]